molecular formula C10H19NO2 B2656936 (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid CAS No. 2378490-23-2

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid

Cat. No.: B2656936
CAS No.: 2378490-23-2
M. Wt: 185.267
InChI Key: UXSHJWCSFIKOKQ-IUCAKERBSA-N
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Description

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid is a chiral piperidine derivative with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound features a stereochemically defined structure, with both (2S) and (4R) configurations, making it a valuable non-racemic chiral building block in medicinal chemistry and organic synthesis . The piperidine ring is a ubiquitous scaffold in bioactive molecules, and the introduction of specific stereocenters and substituents, such as the 2-methylpropyl group at the 4-position, is crucial for designing compounds with targeted biological activity . The primary research value of this compound lies in its use as a sophisticated precursor or intermediate in the synthesis of more complex molecules, particularly for drug discovery programs. Chiral piperidine-2-carboxylic acid derivatives are recognized as important scaffolds for developing pharmaceuticals and other biologically active compounds . While the specific mechanism of action for this precise molecule is not detailed in the literature, compounds of this class are frequently employed in the development of enzyme inhibitors or receptor ligands, where the stereochemistry is essential for achieving high binding affinity and selectivity . Researchers can leverage the carboxylic acid functional group for amide bond formation and the chiral centers to influence the three-dimensional properties of the final target molecule. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

(2S,4R)-4-(2-methylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHJWCSFIKOKQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCNC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCN[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylpropyl bromide.

    Formation of Intermediate: The piperidine ring is functionalized through a series of reactions, including alkylation and carboxylation, to introduce the 2-methylpropyl group and the carboxylic acid group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.

    Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology:

    Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in target molecules.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry:

    Agrochemicals: Used in the development of agrochemical products.

    Materials Science: Investigated for its role in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Steric and Electronic Effects
  • Cyclopropylmethyl vs. This may influence receptor-binding kinetics .
  • Phosphonomethyl vs. 2-Methylpropyl: The phosphonomethyl group in cis-4-(phosphonomethyl)piperidine-2-carboxylic acid enhances polarity, increasing water solubility (logP ~ -1.2) compared to the hydrophobic 2-methylpropyl group (estimated logP ~ 1.5) .
Stereochemical Impact
  • The (2R,4R) configuration in Argatroban Hydrate is critical for its thrombin-inhibiting activity, highlighting how stereochemistry at positions 2 and 4 can drastically alter biological function compared to the (2S,4R) configuration of the target compound .
Receptor Affinity and Selectivity
  • NMDA Receptor Modulation: cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid acts as an NMDA receptor antagonist with higher affinity for NR2A-containing receptors (mKd = 0.43 µM).

Data Table: Comparative Pharmacological Profiles

Compound Biological Target Affinity/IC₅₀ Key Finding
Argatroban Hydrate Thrombin IC₅₀ = 0.04 µM Potent anticoagulant; (2R,4R) stereochemistry essential for activity.
cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid NMDA Receptor (NR2A) mKd = 0.43 µM Competitive antagonist; phosphonate enhances ionic interactions.
4-[5-(2-Methylpropyl)-oxadiazol]piperidine Undisclosed N/A Oxadiazole improves metabolic stability but lacks carboxylic acid functionality.

Biological Activity

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid is a compound of significant interest due to its biological activity and potential therapeutic applications. This article outlines its mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant research findings.

Chemical Structure:

  • Molecular Formula: C12H19NO2
  • The compound features a piperidine ring with a carboxylic acid functional group and a branched alkyl substituent.

Mechanism of Action:
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It acts as an enzyme inhibitor , influencing biochemical pathways crucial for various physiological processes. Its stereochemistry contributes to its unique binding properties, allowing it to selectively interact with specific molecular targets.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its role in modulating enzyme activity related to neurotransmitter systems, which could have implications for treating neurological disorders.

Neuropharmacological Effects

The compound has shown promise as a modulator of neurotransmission. Studies have highlighted its potential as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. NMDA antagonists are being explored for their therapeutic roles in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Piperine AntioxidantNaturally occurring piperidine derivative
Evodiamine AnticancerKnown for its effects on cancer cells
Matrine AntiproliferativeExhibits various biological activities

This compound is distinguished by its specific stereochemistry and functional groups, which contribute to its unique biological profile compared to other piperidine derivatives.

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study evaluated the neuroprotective effects of the compound in models of cerebral ischemia. The compound demonstrated a capacity to reduce neuronal damage and improve functional outcomes in animal models .
  • Antagonistic Properties:
    In vitro assays have shown that this compound can effectively displace binding at NMDA receptors, indicating its potential as a therapeutic agent in conditions characterized by excessive glutamate signaling .
  • Pharmacological Applications:
    The compound has been explored as a precursor in the synthesis of drugs targeting the central nervous system, highlighting its relevance in medicinal chemistry and drug development .

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of piperidine, including (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid, can selectively interact with opioid receptors. These interactions are crucial for developing analgesics and treatments for substance abuse disorders. For instance, compounds based on similar scaffolds have been shown to act as opioid antagonists, which can help mitigate addiction to substances like cocaine and heroin .

Anticoagulant Development

This compound serves as a key intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulant therapy. Argatroban is particularly effective for patients with heparin-induced thrombocytopenia (HIT) and is utilized in various clinical settings to prevent thromboembolic events . The synthesis of this compound is thus vital for producing this therapeutic agent.

Pharmacological Studies

Studies have demonstrated that piperidine derivatives exhibit diverse pharmacological effects, including analgesic and anti-inflammatory activities. The specific configuration of this compound enhances its binding affinity to opioid receptors compared to other structural analogs .

Clinical Implications

Clinical trials involving argatroban have shown significant efficacy in treating acute ischemic conditions. The role of this compound as an intermediate underscores its importance in developing therapies that address critical cardiovascular conditions .

Q & A

Q. What are the key considerations for synthesizing (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid with high stereochemical purity?

The synthesis of chiral piperidine derivatives requires precise control over reaction conditions and catalysts. For example:

  • Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation can enforce stereochemistry at the 2S and 4R positions .
  • Protecting groups : Temporary protection of the carboxylic acid group (e.g., methyl or ethyl esters) prevents unwanted side reactions during alkylation at the 4-position .
  • Stepwise alkylation : Introducing the 2-methylpropyl group via nucleophilic substitution or Grignard reactions under anhydrous conditions ensures regioselectivity .
  • Final hydrolysis : Mild acidic or basic hydrolysis (e.g., LiOH/THF/H₂O) removes protecting groups without racemization .

Q. How can spectroscopic methods validate the structure and stereochemistry of this compound?

  • NMR :
    • ¹H NMR : The axial vs. equatorial protons on the piperidine ring show distinct coupling patterns (e.g., J = 10–12 Hz for axial protons) .
    • ¹³C NMR : The carboxylic acid carbon appears at ~175 ppm, while quaternary carbons (C2 and C4) are identifiable via DEPT experiments .
  • X-ray crystallography : Resolves absolute configuration by analyzing heavy atoms (e.g., sulfur or halogens in derivatives) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]⁺ = 230.165 for C₁₁H₂₁NO₂) and fragmentation patterns .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

  • Carboxylic acid : Participates in amide bond formation (e.g., EDC/HOBt coupling) for prodrug design or conjugation to biomolecules .
  • Piperidine nitrogen : Can be alkylated or acylated to modify lipophilicity or target specific receptors (e.g., opioid receptor antagonists) .
  • 2-Methylpropyl group : Steric hindrance at C4 affects ring conformation and binding affinity in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

  • Substituent variation : Replace the 2-methylpropyl group with bulkier (e.g., phenyl) or polar (e.g., hydroxyl) groups to assess receptor binding .
  • Stereochemical inversion : Compare (2S,4R) vs. (2R,4S) enantiomers in vitro to identify enantiomer-specific effects (e.g., κ-opioid receptor antagonism) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Glide) to correlate 3D structure with activity in assays like [35S]GTPγS binding .

Q. What experimental strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Reaction reproducibility : Validate literature protocols using controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Analytical cross-checks : Compare HPLC purity (>95%) and chiral column retention times across studies to identify impurities .
  • Biological assay standardization : Use internal controls (e.g., reference antagonists) to normalize IC₅₀ values in functional assays .

Q. How does molecular docking predict interactions between this compound and enzymatic targets?

  • Target selection : Focus on enzymes with piperidine-binding pockets (e.g., thrombin for argatroban analogs) .
  • Docking parameters :
    • Flexible ligand docking : Account for piperidine ring puckering (e.g., chair vs. boat conformations) .
    • Binding energy scoring : Use MM-GBSA to rank poses based on ΔG values (< -8 kcal/mol suggests strong binding) .
  • Validation : Overlay docking results with X-ray co-crystal structures of related compounds .

Methodological Notes

  • Stereochemical analysis : Use Mosher’s method or NOESY to confirm configurations at C2 and C4 .
  • In vitro assays : Prioritize cell-free systems (e.g., receptor-binding assays) to isolate compound effects from metabolic variables .
  • Data contradictions : Cross-reference patent claims (e.g., EP4148044) with peer-reviewed studies to identify unverified assumptions .

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